molecular formula C15H23NO B1415330 N,N-Diisopropyl-2,3-dimethylbenzamide CAS No. 2197057-38-6

N,N-Diisopropyl-2,3-dimethylbenzamide

Cat. No.: B1415330
CAS No.: 2197057-38-6
M. Wt: 233.35 g/mol
InChI Key: IUBULOFLTUMDBW-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-2,3-dimethylbenzamide is an organic compound belonging to the benzamide family. Benzamides are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two isopropyl groups and two methyl groups attached to the benzamide core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisopropyl-2,3-dimethylbenzamide typically involves the alkylation of benzamides. One common method is the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This process uses lithium diisopropylamide (LDA) as a base to promote the reaction, resulting in the formation of the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and selective synthesis methods, such as the one mentioned above, ensures high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-2,3-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the benzamide to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions result in the formation of various substituted benzamides.

Scientific Research Applications

N,N-Diisopropyl-2,3-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used

Properties

IUPAC Name

2,3-dimethyl-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-10(2)16(11(3)4)15(17)14-9-7-8-12(5)13(14)6/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBULOFLTUMDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N(C(C)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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